Phorbol-12,13-didecanoate

PKC binding affinity phorbol ester aporeceptor competition binding assay

Phorbol-12,13-didecanoate (PDD; 4β-PDD; CAS 24928-17-4) is a semisynthetic phorbol 12,13-diester belonging to the tigliane diterpene family. It functions as a potent activator of protein kinase C (PKC), binding to the DAG/phorbol ester regulatory site with high affinity.

Molecular Formula C40H64O8
Molecular Weight 672.9 g/mol
Cat. No. B1218867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12,13-didecanoate
Synonyms4 alpha-PDD
4 beta-PDD
beta-phorbol-12,13-didecanoate
phorbol-12,13-didecanoate
phorbol-12,13-didecanoate, (1aR-(1aalpha,1bbeta,4aalpha,7aalpha,7balpha,8alpha,9beta,9aalpha))-isome
Molecular FormulaC40H64O8
Molecular Weight672.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C
InChIInChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3
InChIKeyDGOSGFYDFDYMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phorbol-12,13-didecanoate (PDD) Procurement Guide: A Differentiated Phorbol Ester PKC Activator


Phorbol-12,13-didecanoate (PDD; 4β-PDD; CAS 24928-17-4) is a semisynthetic phorbol 12,13-diester belonging to the tigliane diterpene family. It functions as a potent activator of protein kinase C (PKC), binding to the DAG/phorbol ester regulatory site with high affinity [1]. PDD shares the phorbol pharmacophore with the widely used phorbol-12-myristate-13-acetate (PMA/TPA) and phorbol-12,13-dibutyrate (PDBu), yet its distinct C10:0 decanoate ester chains at positions 12 and 13 confer a unique combination of lipophilicity (logP ~7.3), metabolic stability, and biological activity profile that differentiates it from other phorbol ester analogs [2][3].

Why Phorbol-12,13-didecanoate Cannot Be Substituted by PMA or PDBu in Critical Research Applications


Despite sharing a common phorbol scaffold and PKC activation mechanism, phorbol esters exhibit profound differences in binding affinity, metabolic stability, subcellular PKC translocation patterns, and off-target activities that preclude simple interchange. PDD differs from PMA by approximately 175-fold in PKC binding affinity (Ki = 7.7 × 10⁻⁹ M vs. 4.4 × 10⁻¹¹ M) [1], and displays markedly slower metabolic deacylation across multiple cell types compared to TPA [2]. Its higher lipophilicity (logP ~7.3 vs. ~5.5–6.5 for PMA) drives a distinct PKCδ translocation phenotype—plasma membrane retention without nuclear translocation [3]. Furthermore, the 4α stereoisomer (4α-PDD) is PKC-inactive yet acts as a selective TRPV4 agonist (EC₅₀ ~1–4.4 μM), providing a matched negative-control pair not available with other phorbol esters [4]. These orthogonal differences make blind substitution scientifically invalid and can produce confounded experimental results or procurement errors.

Phorbol-12,13-didecanoate Quantitative Differentiation Evidence: Head-to-Head Comparator Data


PKC Binding Affinity: PDD vs. PMA, PDBu, and PDA — 175-Fold Range in Ki Values

PDD binds the phorbol ester aporeceptor (PKC regulatory domain) with Ki = 7.7 × 10⁻⁹ M, placing it between the ultra-potent PMA (Ki = 4.4 × 10⁻¹¹ M) and the weaker PDBu (Kd = 3.1 × 10⁻⁹ M) or PDA (Ki = 4.4 × 10⁻⁷ M). Thus PDD is ~175-fold less potent than PMA yet ~57-fold more potent than PDA [1]. In a functional yeast phenotypic assay expressing individual mammalian PKC isoforms, PDD and PDB presented efficacy similar to PMA on classical (α, βI) and novel (δ, η) isoforms, while other analogs (PMM, PDA, PA, dPPA) showed lower efficacies [2].

PKC binding affinity phorbol ester aporeceptor competition binding assay

Metabolic Stability in Cell Culture: PDD Resists Esterolytic Degradation That Rapidly Inactivates TPA

[³H]PDD was degraded much more slowly than [³H]TPA across multiple cell types including hamster, rat, chick, and mouse fibroblasts over a three-day observation period [1]. In mouse liver microsomes fortified with cofactors, phorbol-12,13-didecanoate was classified as 'comparatively or completely resistant to esterolysis,' whereas TPA and other 12,13-diesters such as phorbol-12,13-dipropionate and phorbol-12,13-dibenzoate were readily cleaved to their 13-monoesters [2]. The primary PDD metabolite, phorbol-12-decanoate, was virtually inactive in biological assays, and the alternative product phorbol-13-decanoate was 17–40 times less active than intact PDD [1].

metabolic stability deacylation resistance cell culture persistence

Lipophilicity-Driven PKCδ Translocation: PDD Yields Plasma Membrane-Only Pattern Distinct from PMA and Shorter-Chain Diesters

In a systematic comparison of symmetrically substituted phorbol 12,13-diesters using GFP-tagged PKCδ in living cells, PDD (logP ~7.3) and phorbol-12,13-diundecanoate at 1 μM caused either plasma membrane translocation only or no translocation within 60 min of treatment. This contrasts sharply with PMA-mimetic compounds of intermediate lipophilicity (phorbol-12,13-dioctanoate, phorbol-12,13-nonanoate) which produced the canonical plasma membrane → nuclear membrane translocation sequence, and with more hydrophilic derivatives (PDBu, phorbol-12,13-dihexanoate) which showed patchy cytoplasmic distribution, prominent nuclear membrane translocation, and little plasma membrane localization at 100 nM to 10 μM [1]. All derivatives bound PKCδ with similar in vitro potencies, indicating that differential lipophilicity—not affinity—governs the translocation phenotype [1].

lipophilicity PKCδ translocation subcellular localization structure-activity relationship

Divergent Inflammatory vs. Tumor-Promoting Potency Profile: PDD Is a Stronger Inflammatory Agent but Weaker Tumor Promoter than PMA

In the classical two-stage mouse skin carcinogenesis model, PDD and TPA were both classified as esters of 'high tumor-promoting ability,' effective in both Charles River CD1 and skin tumor-susceptible mouse lines, whereas phorbol-12,13-dibenzoate and phorbol-12,13-diacetate were only weakly active or inactive in standard mice [1]. However, multiple product citations from independent suppliers including Santa Cruz Biotechnology and Aladdin Scientific list PDD as 'more potent than phorbol myristate acetate as an inflammatory agent, but weaker as a tumor promoting agent' [2]. This uncoupling of inflammatory and tumor-promoting potencies distinguishes PDD from PMA and has implications for experimental models where inflammatory readouts must not be confounded by maximal tumorigenic signaling.

tumor promotion inflammatory potency two-stage carcinogenesis biological activity divergence

Anti-Chikungunya Virus Activity: PDD Is the Most Potent Inhibitor Among 29 Diterpenoids with Nanomolar EC₅₀ and High Selectivity Index

In a screen of 29 commercially available natural diterpenoids for anti-chikungunya virus (CHIKV) activity, PDD proved to be the most potent inhibitor with an EC₅₀ of 6.0 ± 0.9 nM and a selectivity index (SI = CC₅₀/EC₅₀) of 686. This potency was comparable to the previously reported anti-CHIKV activity of the structurally related 12-O-tetradecanoylphorbol-13-acetate (TPA) [1]. By comparison, an ingenane-type diterpene ester (compound 28) showed an EC₅₀ of 1.2 ± 0.1 μM with SI = 6.4, representing ~200-fold lower potency and ~107-fold lower selectivity [1]. PDD also inhibited HIV-1 and HIV-2 replication at nanomolar levels [1].

antiviral chikungunya virus CHIKV inhibition selectivity index diterpene screening

Phorbol-12,13-didecanoate Best-Fit Research and Procurement Application Scenarios


Long-Term PKC Activation Studies Requiring Sustained Ligand Stability in Cell Culture

PDD is the phorbol ester of choice for experiments requiring prolonged PKC activation without repeated dosing. Its resistance to esterolytic deacylation contrasts with the rapid metabolism of TPA in hamster, rat, chick, and mouse fibroblasts [1]. In mouse liver microsomes, PDD was classified as 'comparatively or completely resistant to esterolysis' while TPA was cleaved readily [2]. This metabolic advantage makes PDD preferable for long-term differentiation, proliferation, or gene expression studies where sustained PKC activity must be maintained over hours to days.

Compartment-Specific PKCδ Signaling Research Using Differential Translocation Phenotypes

PDD's high lipophilicity (logP ~7.3) restricts PKCδ-GFP translocation to the plasma membrane, producing a qualitatively distinct localization pattern compared to PMA or PDBu [1]. This property makes PDD an essential tool for studying plasma membrane-proximal PKCδ substrates and signaling complexes without the confounding effect of nuclear PKCδ translocation. When used in parallel with PDBu (which yields nuclear membrane translocation) or 4α-PDD (PKC-inactive TRPV4 agonist), PDD enables dissection of compartment-specific PKC functions.

Antiviral Drug Discovery: CHIKV and HIV Lead Compound with Validated Nanomolar Potency

With an anti-CHIKV EC₅₀ of 6.0 ± 0.9 nM and selectivity index of 686—the highest among 29 diterpenoids tested—PDD serves as a validated positive control and structural template for antiviral lead optimization [1]. It also inhibits HIV-1 and HIV-2 replication at nanomolar concentrations. Procurement of PDD for antiviral screening programs is justified by its demonstrated multi-virus activity profile and the availability of the matched inactive 4α-isomer as a specificity control.

Inflammation Research Leveraging PDD's Divergent Inflammatory vs. Tumor-Promoting Profile

For studies investigating PKC-mediated inflammatory signaling where maximal tumor promotion is an undesirable confounder, PDD offers a favorable biological activity divergence: it is reported to be more potent than PMA as an inflammatory agent yet weaker as a tumor promoter [1][2]. This uncoupling, validated across independent product specifications and the classical mouse skin carcinogenesis literature, makes PDD the preferred phorbol ester in inflammation-focused experimental designs that require strong PKC-dependent inflammatory readouts without maximal tumorigenic co-activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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